5-(2-Chlorophenyl)furan-2-carboxylic acid
Overview
Description
5-(2-Chlorophenyl)Furan-2-Carboxylic Acid is an organic compound belonging to the class of furoic acids. It is characterized by a furan ring bearing a carboxylic acid group at the C2 position and a chlorophenyl group at the C5 position
Mechanism of Action
Target of Action
The primary targets of 5-(2-Chlorophenyl)furan-2-carboxylic acid are Methionine aminopeptidase 2 in Mycobacterium tuberculosis and Methionine aminopeptidase in Escherichia coli (strain K12) . These enzymes play a crucial role in the initiation of protein synthesis in these organisms.
Mode of Action
It is known that the compound interacts with these enzymes, potentially inhibiting their function . This interaction could lead to disruption in protein synthesis, affecting the growth and survival of the organisms.
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein synthesis. By targeting Methionine aminopeptidases, the compound may disrupt the maturation of nascent proteins, leading to downstream effects on various cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of protein synthesis, leading to impaired cellular function and potentially cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)Furan-2-Carboxylic Acid typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to scale up the production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)Furan-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(2-Chlorophenyl)Furan-2-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)Furan-2-Carboxylic Acid: Similar in structure but with an additional chlorine atom on the phenyl ring.
5-(2-Fluorophenyl)Furan-2-Carboxylic Acid: Contains a fluorine atom instead of chlorine.
5-(4-Chlorophenyl)Furan-2-Carboxylic Acid: The chlorine atom is positioned differently on the phenyl ring.
Uniqueness
5-(2-Chlorophenyl)Furan-2-Carboxylic Acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring can affect its electronic properties and interactions with molecular targets .
Properties
IUPAC Name |
5-(2-chlorophenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGGWIHXGHQXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354834 | |
Record name | 5-(2-chlorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41019-43-6 | |
Record name | 5-(2-Chlorophenyl)-2-furoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-chlorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-CHLOROPHENYL)-2-FUROIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(2-CHLOROPHENYL)-2-FUROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5RCO4YA70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure study involving 5-(2-Chlorophenyl)furan-2-carboxylic acid and E. coli Methionine Aminopeptidase?
A: The research paper focuses on determining the crystal structure of the Mn(II) form of E. coli Methionine Aminopeptidase in complex with this compound []. This type of study is crucial for understanding:
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